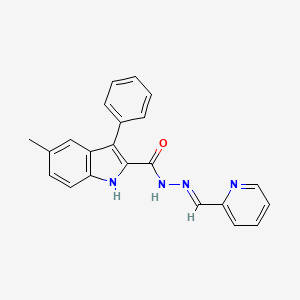

![molecular formula C21H16O3 B5526380 6-methyl-9-phenyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one](/img/structure/B5526380.png)

6-methyl-9-phenyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-methyl-9-phenyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one, also known as MPPF, is a synthetic compound that has been extensively studied for its potential use in neuroscience research. MPPF is a selective antagonist for the serotonin 5-HT1A receptor and is commonly used to investigate the role of this receptor in the brain.

Scientific Research Applications

Synthesis and Photooxygenation

The compound 6-methyl-9-phenyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one, closely related to angular furocoumarins, has been involved in synthesis and photooxygenation studies. Research shows that compounds such as 9-methyl-1-phenyl-7H-furo[3,2-f]chromen-7-one can be synthesized through the Williamson reaction, followed by cyclization in polyphosphoric acid. These compounds, when subjected to photooxygenation in the presence of tetraphenylporphine as a singlet oxygen sensitizer, yield photo-cleaved products through a [2+2] cycloaddition of singlet oxygen with the furan moiety's double bond, resulting in o-benzoylhydroxy derivatives after Fries rearrangement. This indicates the potential application of such compounds in photochemical synthesis and oxygenation processes (El-Gogary, Hashem, & Khodeir, 2015).

Heterocyclic Compound Synthesis

Another application of compounds structurally related to this compound involves the synthesis of various heterocyclic compounds. Arylmethylidene derivatives of furan-2(3H)-ones serve as crucial building blocks for creating heterocyclic compounds that contain pyrimidine and pyridazine structural fragments. This synthesis process can lead to biologically active compounds with heterocyclic chromenone fragments, showing the importance of these structures in developing new molecules with potential biological activity (Aniskova, Grinev, & Yegorova, 2017).

Fluorescent Dyes Development

The compound and its derivatives have also been utilized in the serendipitous stereoselective synthesis of new fluorescent dyes. Reactions involving 3-formylchromones with alkyl isocyanides have led to a new class of organic fluorophores, which exhibit strong blue emission in solution. This process involves a [4+1] cycloaddition followed by an activated electrophilic aromatic substitution at the furan ring and a subsequent dehydration sequence, highlighting the compound's potential in developing new materials for optical applications (Teimouri, 2011).

Mechanism of Action

Future Directions

properties

IUPAC Name |

10-methyl-14-phenyl-8,12-dioxatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2(6),10,13,15-pentaen-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16O3/c1-12-19-17(18(11-23-19)13-6-3-2-4-7-13)10-16-14-8-5-9-15(14)21(22)24-20(12)16/h2-4,6-7,10-11H,5,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSLJNPHUPRVOMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC3=C1OC(=O)C4=C3CCC4)C(=CO2)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-{[(4-morpholinylamino)carbonothioyl]amino}benzoate](/img/structure/B5526300.png)

![ethyl 4-(4-{[4-(acetylamino)phenyl]sulfonyl}-1-piperazinyl)-1-piperidinecarboxylate oxalate](/img/structure/B5526307.png)

![2,4-dihydroxy-N'-[4-(trifluoromethyl)benzylidene]benzohydrazide](/img/structure/B5526314.png)

![3-(1,3-benzodioxol-5-ylmethyl)-1-[4-(1H-imidazol-1-yl)benzoyl]-3-methylpiperidine](/img/structure/B5526324.png)

![3-[2-[(3-hydroxyphenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5526329.png)

![5-{1-[5-(2-chlorophenyl)-2-furoyl]-2-pyrrolidinyl}-3-methylisoxazole](/img/structure/B5526342.png)

![3,5-dimethoxy-N-(2-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5526343.png)

![3-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzaldehyde oxime](/img/structure/B5526349.png)

![7-(2-thienyl)-4-[4-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione](/img/structure/B5526361.png)

![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)acetohydrazide](/img/structure/B5526371.png)

![2-phenyl-5-[(piperidin-1-ylacetyl)amino]-2H-1,2,3-triazole-4-carboxamide](/img/structure/B5526379.png)

![3-({[4-(2-chlorobenzyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B5526404.png)